3'-Fluoro-5'-(trifluoromethyl)acetophenone
Overview
Description
The compound "3'-Fluoro-5'-(trifluoromethyl)acetophenone" is a fluorinated organic molecule that is part of a broader class of compounds known for their utility in various chemical syntheses and applications. The presence of fluorine atoms in the molecule is significant as they can greatly influence the physical, chemical, and biological properties of the compound. Fluorinated compounds are often used in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability and unique reactivity .
Synthesis Analysis
The synthesis of fluorinated compounds, such as "3'-Fluoro-5'-(trifluoromethyl)acetophenone," often involves the use of fluorinating agents or the introduction of fluorine-containing groups into the molecular structure. For instance, diethylaminosulfur trifluoride has been used for the fluorination of steroidal compounds, leading to the formation of various fluorinated derivatives . Another approach involves the use of nucleophilic aromatic substitution reactions to introduce fluorine atoms into aromatic systems, as seen in the synthesis of fluorinated benzophenones and related compounds .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is characterized by the presence of carbon-fluorine bonds, which are among the strongest in organic chemistry. This bond strength contributes to the high stability of such compounds. X-ray diffraction analysis has been employed to determine the absolute configuration of fluorinated molecules, providing insights into their three-dimensional structure and stereochemistry .
Chemical Reactions Analysis
Fluorinated compounds participate in a variety of chemical reactions, often exhibiting unique reactivity due to the electron-withdrawing nature of the fluorine atoms. For example, the photocatalytic defluorinative coupling of pyrrole-2-acetic acids with α-trifluoromethyl alkenes has been used to synthesize fluorinated dihydroindolizines, demonstrating the potential for dual C-F bond cleavage in a trifluoromethyl group . Additionally, the reactivity of fluorinated acetophenones with carboxylate anions has been explored, leading to fluorescence "turn-on" sensing applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of "3'-Fluoro-5'-(trifluoromethyl)acetophenone" are influenced by the fluorine atoms in its structure. Fluorination can enhance photostability and improve spectroscopic properties, making such compounds valuable as fluorophores . The solubility, thermal stability, and mechanical properties of fluorinated compounds can also be significantly altered, as seen in the synthesis of fluorinated polyimides with excellent thermal and mechanical characteristics . The introduction of fluorine atoms can lead to compounds with high fluorescence quantum yields and tunable absorption and emission spectra, which are desirable traits for applications in sensing and imaging .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : 3'-Fluoro-5'-(trifluoromethyl)acetophenone has been synthesized through various chemical methods. Electrophilic fluorination of trimethylsilyl enol ethers of acetophenones using specific fluorinating agents resulted in high to moderate yields of para-substituted α-fluoroacetophenones (Fuglseth et al., 2008). Another synthesis pathway involves the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by deprotection of the reaction products, which yielded 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones (Irgashev et al., 2009).
Chemical Reactivity : Hypervalent iodine-promoted α-fluorination of acetophenone derivatives has been explored, offering a method to selectively produce corresponding α-fluoroketone derivatives (Kitamura et al., 2014). Furthermore, electrochemical aromatic fluorination of acetophenone has been studied, providing insights into the selective formation of fluoroacetophenone isomers and other fluorinated products (Shainyan et al., 2003).
Biocatalytic and Polymer Applications
Biocatalytic Applications : Biocatalytic reduction of 3,5-bis(trifluoromethyl)acetophenone has been investigated using specific microorganisms. Microbacterium oxydans C3 and Leifsonia xyli HS0904 have shown to asymmetrically reduce 3,5-bis(trifluoromethyl)acetophenone, producing chiral alcohols with high enantiomeric excess, demonstrating potential in pharmaceutical applications (Chao, 2013); (Wang et al., 2011).
Polymer Applications : Fluorinated aromatic diamine monomers, such as 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane, have been synthesized using 3,5-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone. These monomers were used to produce fluorine-containing polyimides with excellent solubility, thermal stability, and mechanical properties (Yin et al., 2005).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure). The target organs are the respiratory system .
properties
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIYAWLPLVWTJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372119 | |
Record name | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Fluoro-5'-(trifluoromethyl)acetophenone | |
CAS RN |
202664-54-8 | |
Record name | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202664-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Fluoro-5'-(trifluoromethyl)acetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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